molecular formula C22H19FN4O2 B11932802 Tucidinostat-d4

Tucidinostat-d4

Cat. No.: B11932802
M. Wt: 394.4 g/mol
InChI Key: SZMJVTADHFNAIS-NFKQYAPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tucidinostat-d4, also known as Chidamide-d4, is an isotope-labeled compound of Tucidinostat. Tucidinostat is a novel histone deacetylase (HDAC) inhibitor that belongs to the benzamide class. It selectively inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10. This compound has shown significant potential in cancer treatment due to its ability to modulate gene expression by altering chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tucidinostat-d4 involves the incorporation of deuterium atoms into the Tucidinostat molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. the general approach involves the selective deuteration of specific positions in the Tucidinostat molecule to produce the deuterium-labeled analog.

Industrial Production Methods

Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps for deuterium incorporation. The process typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The production methods are optimized to meet regulatory standards for pharmaceutical compounds.

Chemical Reactions Analysis

Types of Reactions

Tucidinostat-d4, like its non-deuterated form, undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products. Substitution reactions can result in various functionalized derivatives of this compound .

Scientific Research Applications

Tucidinostat-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of HDAC inhibition and to develop new HDAC inhibitors.

    Biology: Employed in research to understand the role of HDACs in gene expression and chromatin remodeling.

    Medicine: Investigated for its potential in treating various cancers, including peripheral T-cell lymphoma, advanced breast cancer, and adult T-cell leukemia-lymphoma

    Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Tucidinostat-d4 exerts its effects by inhibiting histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels of histone H3, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include HDAC1, HDAC2, HDAC3, and HDAC10. The pathways involved in its mechanism of action include the modulation of gene expression, induction of apoptosis, and alteration of the tumor microenvironment .

Comparison with Similar Compounds

Similar Compounds

    Entinostat: Another benzamide class HDAC inhibitor with similar selectivity for Class I HDACs.

    Vorinostat: A hydroxamic acid-based HDAC inhibitor with broader HDAC selectivity.

    Romidepsin: A cyclic peptide HDAC inhibitor with selectivity for Class I HDACs.

Uniqueness of Tucidinostat-d4

This compound is unique due to its selective inhibition of both Class I and Class IIb HDACs, which allows for a more targeted approach in cancer therapy. Additionally, the incorporation of deuterium atoms enhances its stability and metabolic profile, making it a valuable tool in pharmacokinetic studies .

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2-amino-4-fluorophenyl)-2,3,5,6-tetradeuterio-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+/i3D,4D,6D,7D

InChI Key

SZMJVTADHFNAIS-NFKQYAPMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNC(=O)/C=C/C2=CN=CC=C2)[2H])[2H])C(=O)NC3=C(C=C(C=C3)F)N)[2H]

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N

Origin of Product

United States

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